molecular formula C24H30N2O3 B11337381 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide

Cat. No.: B11337381
M. Wt: 394.5 g/mol
InChI Key: PNRVLUVFHLZKEB-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide is a complex organic compound that features both indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde, tryptamine, and 3-methylbutanoyl chloride.

    Formation of Intermediate: The initial step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with tryptamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 3-methylbutanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its bioactivity. It could be investigated for potential use as a drug candidate or as a probe in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the areas of anti-inflammatory, anticancer, or neuroprotective agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide exerts its effects is likely related to its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole and phenyl groups but differs in the substituents on the phenyl ring and the acyl group.

    N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide: Similar in having an ethoxy and methoxy substituted phenyl ring but differs in the overall structure and functional groups.

Uniqueness

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C24H30N2O3/c1-5-29-22-11-10-17(13-23(22)28-4)19(14-26-24(27)12-16(2)3)20-15-25-21-9-7-6-8-18(20)21/h6-11,13,15-16,19,25H,5,12,14H2,1-4H3,(H,26,27)

InChI Key

PNRVLUVFHLZKEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)CC(C)C)C2=CNC3=CC=CC=C32)OC

Origin of Product

United States

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